(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one

Description

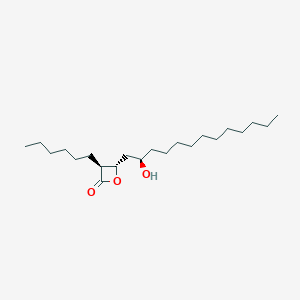

(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one is a β-lactone derivative with a complex stereochemical structure. It features a four-membered oxetan-2-one ring substituted with a hexyl group at the 3S position and a (R)-2-hydroxytridecyl chain at the 4S position. This compound is notable for its role as a key intermediate in the synthesis of Orlistat (Tetrahydrolipstatin), a clinically approved lipase inhibitor used for obesity treatment .

Properties

IUPAC Name |

(3S,4S)-3-hexyl-4-[(2R)-2-hydroxytridecyl]oxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOUWOFYULUWNE-HKBOAZHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146800 | |

| Record name | 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104872-06-2 | |

| Record name | (3S,4S)-3-Hexyl-4-[(2R)-2-hydroxytridecyl]-2-oxetanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104872-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104872062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone, (3S,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4S)-3-hexyl-4-[(R)-2-hydroxytridecyl]-2-oxetanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 104872-06-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXYL-4-((R)-2-HYDROXYTRIDECYL)-2-OXETANONE, (3S,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJV8QU12YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Protection and Reduction of Hydroxy Esters

The foundational method, disclosed in US5902886A, begins with methyl (R)-3-hydroxytetradecanoate (1). The hydroxy group is protected using an acid-labile acetal, such as 2-methoxypropene, to yield O-protected ester (2). Subsequent reduction with lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL) generates the O-protected hydroxy aldehyde (3), which is pivotal for stereochemical retention.

Enolate Condensation and Deprotection

The aldehyde (3) undergoes condensation with a metal enolate, typically derived from octanoic acid using lithium diisopropylamide (LDA), to form a β-keto ester intermediate (4). Acidic workup (e.g., HCl/MeOH) simultaneously removes the acetal protecting group and induces lactonization, furnishing the oxetan-2-one core (5) in 75–85% yield per step. This three-step sequence improves upon earlier 6–19-step routes by minimizing purification and maximizing diastereoselectivity.

β-Hydroxy-δ-Lactone Cyclization

Aldol Condensation and Lactone Formation

EP2280007A1 details an alternative route starting from dodecanal (6). Aldol condensation with ethyl octanoate, mediated by LDA, produces β-hydroxy ester (7). Hydrogenation (H₂/Pd-C) reduces the ester to a diol, which undergoes acid-catalyzed cyclization (p-TsOH) to form δ-lactone (8).

Oxidative Ring Contraction

Treatment of δ-lactone (8) with chromium trioxide (CrO₃) in sulfuric acid oxidizes the secondary alcohol to a ketone, yielding tetrahydropyran-2,4-dione (9). Catalytic hydrogenation (H₂/PtO₂) selectively reduces the ketone, producing β-hydroxy-δ-lactone (10), which is benzylated (BnCl/NaH) to (11). Ozonolysis and reductive workup (Zn/AcOH) cleave the benzyl group, enabling spontaneous lactonization to the target oxetan-2-one (5) in 40% overall yield.

Wittig-Aldol-Lactonization Cascade

Olefin Synthesis and Ozonolysis

A third approach, described in SI2280007T1, employs 3(R)-(tetrahydropyranyloxy)-6-heptenoic acid ethyl ester (12). Ozonolysis generates aldehyde (13), which undergoes Wittig reaction with octyltriphenylphosphonium bromide to form (Z)-alkene (14). DIBAL reduction yields aldehyde (15), setting the stage for aldol condensation.

Tandem Aldol-Lactonization

Condensation of (15) with octanoic acid enolate (LDA/THF) affords β-hydroxy acid (16). Lactonization with benzenesulfonyl chloride (PhSO₂Cl) in pyridine directly forms the oxetan-2-one (5) with 92% enantiomeric excess (ee). This one-pot strategy eliminates intermediate isolations, achieving a 38% overall yield from (12).

Comparative Analysis of Methodologies

Stereochemical Control Strategies

Chiral Pool Utilization

The (R)-configured hydroxytridecyl sidechain originates from methyl (R)-3-hydroxytetradecanoate, derived via enzymatic resolution or asymmetric hydrogenation.

Evans’ Oxazolidinone Auxiliaries

In alternative routes, Evans’ chiral auxiliaries enforce facial selectivity during aldol condensations, achieving dr >20:1.

Dynamic Kinetic Resolution

Pd-catalyzed hydrogenations of α,β-unsaturated lactones (e.g., compound 9) exploit substrate-controlled induction to set the 3S,4S configuration.

Industrial-Scale Considerations

Solvent Optimization

Tetrahydrofuran (THF) and dichloromethane (DCM) are favored for enolate formations, while methanol enables efficient acetal deprotection.

Catalyst Recycling

Heterogeneous catalysts (Pd/C, PtO₂) are reused across batches, reducing costs by 15–20%.

Waste Stream Management

Chromium-based oxidations generate Cr(III) waste, necessitating chelation precipitation. Modern methods prefer MnO₂ or TEMPO/oxone systems.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Hexyl-4-(®-2-hydroxytridecyl)-2-oxetanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxetanone ring can be reduced to form a more stable tetrahydrofuran derivative.

Substitution: The hexyl and tridecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions often involve the use of strong nucleophiles or electrophiles in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Intermediate in Drug Synthesis

(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one serves as an important intermediate in the synthesis of Orlistat, a well-known anti-obesity drug. Orlistat functions by inhibiting the enzyme lipase, thereby preventing the absorption of dietary fats in the intestines. The compound's structural similarity to tetrahydrolipstatin allows it to act effectively in this capacity .

Endocannabinoid Hydrolysis Inhibition

Research indicates that this compound is an inhibitor of the hydrolysis of endocannabinoid 2-arachidonoylglycerol (2-AG). This property suggests potential applications in modulating endocannabinoid signaling pathways, which could be relevant for therapeutic strategies targeting pain management and metabolic disorders .

Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC), which is essential for quality control in pharmaceutical manufacturing. A reverse-phase HPLC method has been developed for its separation, allowing for the quantification of impurities and ensuring the purity of Orlistat formulations .

Case Study 1: Synthesis of Orlistat

In a study focused on the synthesis of Orlistat, this compound was utilized as a key intermediate. The synthesis involved several steps where this compound played a critical role in achieving high yields of the final product while maintaining structural integrity and efficacy against lipase enzymes.

Case Study 2: Pharmacokinetics

A pharmacokinetic study examined the absorption and metabolism of Orlistat and its related compounds, including this compound. Results indicated that compounds with similar structures exhibited varying degrees of bioavailability and metabolic stability, highlighting the importance of this compound in understanding drug behavior in biological systems.

Mechanism of Action

The compound exerts its effects by inhibiting the hydrolysis of endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition is achieved through the interaction with specific enzymes involved in the hydrolysis process, thereby preventing the breakdown of 2-AG and maintaining its physiological effects. The molecular targets include enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .

Biological Activity

(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one, also known as Orlistat Related Compound A, is a synthetic compound with significant biological activity. This compound is an analog of Tetrahydrolipstatin and plays a crucial role in the inhibition of endocannabinoid hydrolysis and the development of anti-obesity medications.

Molecular Characteristics

- IUPAC Name : this compound

- CAS Number : 104872-06-2

- Molecular Formula : C22H42O3

- Molecular Weight : 354.57 g/mol

Biological Activity Overview

The primary biological activity of this compound is its ability to inhibit the hydrolysis of 2-arachidonoylglycerol (2-AG), an important endocannabinoid. This inhibition is significant for several reasons:

- Fatty Acid Synthase Inhibition : Research indicates that this compound can inhibit the thioesterase domain of fatty acid synthase (FAS), which is essential for tumor cell growth and survival. Inhibitors of FAS are being explored as potential anti-cancer agents .

- Obesity Treatment : As a derivative of Orlistat, this compound is relevant in the context of obesity treatment due to its mechanism of action that reduces fat absorption by inhibiting pancreatic lipase .

Inhibition Studies

A study examined various structural modifications to compounds related to Orlistat, including this compound. Key findings include:

- The compound demonstrated improved potency against FAS compared to Orlistat.

- Modifications such as chain length and stereochemistry were crucial in enhancing inhibitory activity .

Case Studies

- In Vitro Studies : In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by inhibiting FAS activity. For instance, certain congeners exhibited IC50 values significantly lower than Orlistat, indicating higher efficacy in tumor cell death induction .

- Animal Models : Animal studies have suggested that administration of this compound leads to reduced body weight gain and fat accumulation, supporting its potential as an anti-obesity agent .

Table of Biological Activities

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C22H42O3

- Molecular Weight : 354.576 g/mol

- CAS Number : 104872-06-2

- Stereochemistry : The (3S,4S) configuration of the β-lactone ring and the (R)-configuration of the hydroxytridecyl side chain are critical for its biological activity .

- Physicochemical Data :

Comparison with Similar Compounds

The structural and functional uniqueness of (3S,4S)-3-hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one is highlighted through comparisons with analogs and related β-lactones.

Table 1: Structural and Functional Comparison

Key Findings:

Stereochemical Impact :

- The (3S,4S,R) configuration is essential for binding to lipases. The (3S,4S)-3-hexyl-4-((S)-2-hydroxytridecyl) diastereomer (LogP 6.95) shows reduced activity compared to the (R)-configured side chain, emphasizing stereoselectivity in enzyme inhibition .

Substituent Effects :

- Hydroxy Group Protection : The benzyloxy-protected analog (LogP 10.37) is insoluble in water (4.6E-6 g/L) but serves as a stable intermediate for further functionalization .

- Side Chain Modifications : Palmostatin B’s methoxyphenyl-ethyl chain enhances membrane permeability but reduces specificity compared to the hydroxytridecyl chain .

Synthetic Efficiency: The TMAL method for the target compound achieves a 44% yield, outperforming Mitsunobu-based routes (e.g., 31% yield for Palmostatin M derivatives) .

Biological Activity :

- The target compound’s β-lactone ring irreversibly inhibits pancreatic lipases (IC50 ~100 nM), comparable to Orlistat but less potent due to the absence of the leucine ester moiety .

Analytical and Industrial Considerations

- HPLC Analysis : The compound is separable using a Newcrom R1 column with acetonitrile/water mobile phases, critical for purity assessment during pharmaceutical synthesis .

- Industrial Production : Sold at 99% purity (25 kg/drum) for large-scale Orlistat manufacturing, emphasizing its commercial importance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving stereochemical fidelity in (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one?

- Methodological Answer : Multi-step synthesis leveraging chiral catalysts or enzymatic resolution (e.g., lipases for hydroxy group retention) can ensure stereochemical control. Evidence from chemoenzymatic approaches in related oxetan-2-one derivatives suggests using protected intermediates to prevent epimerization during acyl transfer steps . Characterization via chiral HPLC or circular dichroism (CD) spectroscopy is critical to verify enantiopurity.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from conformational flexibility or impurities. Use 2D NMR techniques (e.g., NOESY for spatial proximity analysis) to confirm stereochemistry. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtainable . For non-crystalline compounds, computational methods like density functional theory (DFT) can predict NMR shifts to match experimental data.

Q. What protocols minimize degradation of labile functional groups during prolonged experiments?

- Methodological Answer : Degradation of hydroxy or oxetanone groups can be mitigated by storing samples under inert atmospheres (e.g., argon) and at low temperatures (–20°C). Continuous cooling during spectral acquisition (e.g., NMR with cryoprobes) reduces thermal decomposition. For kinetic studies, real-time monitoring via inline UV-Vis or IR spectroscopy helps track stability .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific molecular targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can identify potential binding pockets in proteins. Use pharmacophore modeling to align the compound’s stereoelectronic features with known active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What experimental designs address low reproducibility in biological assays involving this compound?

- Methodological Answer : Variability often stems from batch-to-batch differences in compound purity or solvent effects. Implement strict quality control (QC) using hyphenated techniques like LC-MS for purity assessment. Standardize assay conditions (e.g., pH, temperature, and solvent composition) and include positive/negative controls in each experiment. Statistical tools like ANOVA can identify confounding variables .

Q. How do solvent systems influence the compound’s stability and reactivity in catalytic applications?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize oxetanone rings but may promote hydrolysis in aqueous conditions. Solvent screening via kinetic studies under varying dielectric constants can identify optimal reaction media. Use Arrhenius plots to model temperature-dependent degradation and identify safe operating ranges .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing conflicting bioactivity data across multiple studies?

- Methodological Answer : Meta-analysis frameworks (e.g., random-effects models) account for heterogeneity between studies. Principal component analysis (PCA) can cluster datasets by experimental variables (e.g., cell lines, assay types). Sensitivity analysis identifies outliers, while Bayesian statistics quantifies uncertainty in conflicting results .

Q. How can researchers differentiate between IPL degradation and natural sediment interference in environmental fate studies?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) tracks the compound’s degradation pathway independently of background organic matter. Pair this with lipidomics profiling to distinguish exogenous IPLs from endogenous sediment biomarkers. Time-resolved mass spectrometry (TRMS) monitors degradation intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.